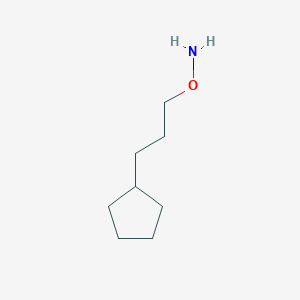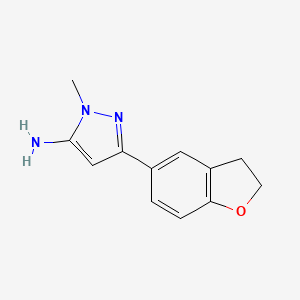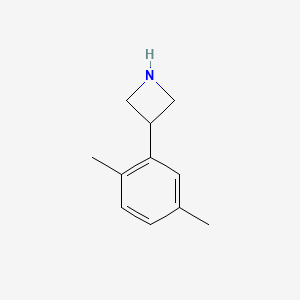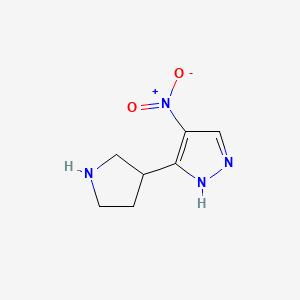
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a nitro group and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a nitro group and a pyrrolidinyl group. One common method involves the use of a chiral primary amine-salicylamide as an organocatalyst for the enantioselective conjugate addition of aldehydes to nitroalkenes . The reactions are performed in deep eutectic solvents as reaction media at room temperature, leading to the corresponding adducts with high enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact and improve the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include the corresponding amino derivatives and substituted pyrazole derivatives .
Applications De Recherche Scientifique
4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole include other pyrazole derivatives with different substituents, such as:
- 4-nitro-3-(pyrrolidin-3-yl)phenol
- 4-nitro-3-(pyrrolidin-3-yl)benzene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
4-nitro-5-pyrrolidin-3-yl-1H-pyrazole |
InChI |
InChI=1S/C7H10N4O2/c12-11(13)6-4-9-10-7(6)5-1-2-8-3-5/h4-5,8H,1-3H2,(H,9,10) |
Clé InChI |
HJDOWNIUTCNHHD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=C(C=NN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



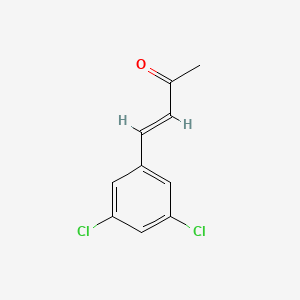

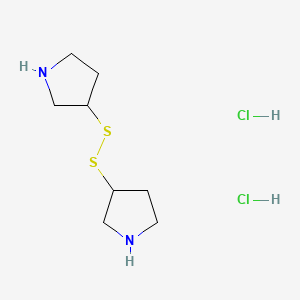
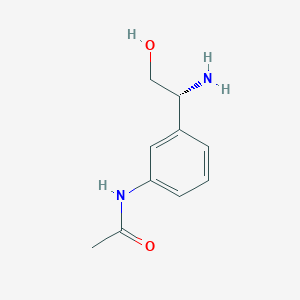
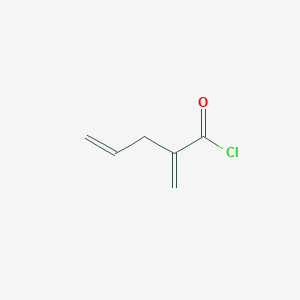


![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
